1-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea
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Overview
Description
N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the ethoxyphenyl and furylmethyl groups. The thiourea moiety is then introduced in the final step. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-[1-(4-ethoxyphenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]-N’-ethyl-N-(4-methoxybenzyl)thiourea
Uniqueness
N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-ETHYL-N-(2-FURYLMETHYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-ethyl-1-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C20H23N3O4S/c1-3-21-20(28)22(13-16-6-5-11-27-16)17-12-18(24)23(19(17)25)14-7-9-15(10-8-14)26-4-2/h5-11,17H,3-4,12-13H2,1-2H3,(H,21,28) |
InChI Key |
VQSZGZVEHXFJAR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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